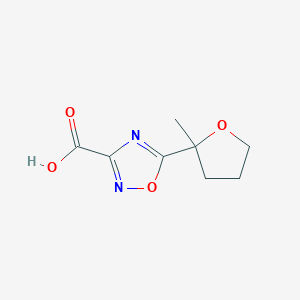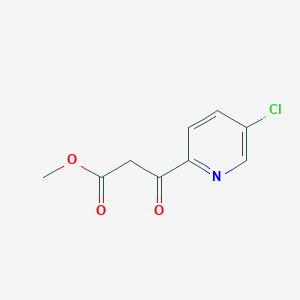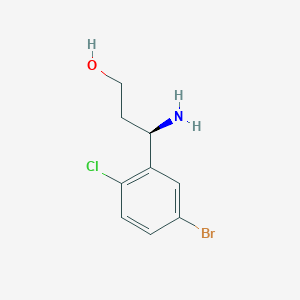
(3R)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, making it a versatile molecule for chemical synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative, such as 5-bromo-2-chlorobenzaldehyde.
Amination: The aldehyde group is converted to an amino group through reductive amination using reagents like sodium cyanoborohydride.
Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(4-bromo-2-chlorophenyl)propan-1-OL: Similar structure but with a different position of the bromine atom.
(3R)-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
(3R)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H11BrClNO |
|---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-bromo-2-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrClNO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |
InChI Key |
DBZUJPKLCBUZDN-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)[C@@H](CCO)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CCO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


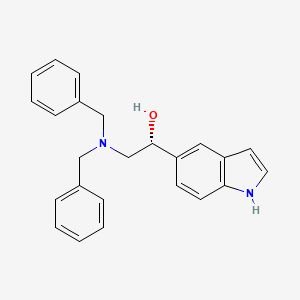

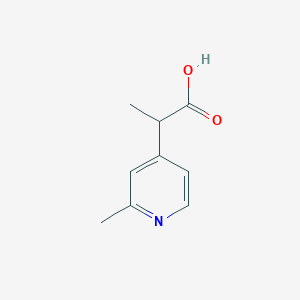


![7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13062736.png)
![3-Iodopyrazolo[1,5-a]pyrazine](/img/structure/B13062742.png)
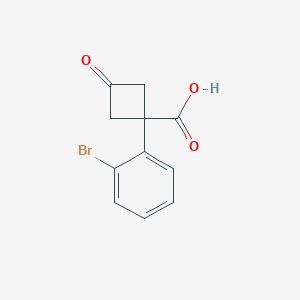
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate](/img/structure/B13062754.png)
![6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine](/img/structure/B13062757.png)


